6-Bromo-7-fluorobenzofuran is a halogenated derivative of benzofuran, characterized by the presence of a bromine atom at the sixth position and a fluorine atom at the seventh position of the benzofuran ring. Its molecular formula is , and it is known for its unique structural features that contribute to its chemical reactivity and biological activity. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an anticancer agent.
The chemical reactivity of 6-bromo-7-fluorobenzofuran is influenced by the electronegative halogen substituents, which can participate in various nucleophilic substitution reactions. For instance, it can undergo electrophilic aromatic substitution reactions due to the activation of the aromatic ring by the electron-withdrawing effects of bromine and fluorine. Additionally, it may participate in cross-coupling reactions with various nucleophiles, expanding its utility in synthetic organic chemistry.
Research indicates that derivatives of benzofuran, including 6-bromo-7-fluorobenzofuran, exhibit significant biological activity. Studies have shown that halogenated benzofurans can selectively induce cytotoxicity in cancer cell lines, such as human leukemia cells. The presence of bromine and fluorine atoms enhances their pharmacological properties, making them potential candidates for anticancer therapies . The structure-activity relationship analysis suggests that modifications at these positions can lead to increased selectivity and potency against cancer cells .
Several synthesis methods have been reported for 6-bromo-7-fluorobenzofuran. Common approaches include:
6-Bromo-7-fluorobenzofuran has potential applications in various fields:
Interaction studies involving 6-bromo-7-fluorobenzofuran focus on its binding affinity to biological targets such as enzymes or receptors involved in cancer pathways. These studies often employ techniques like molecular docking simulations and biochemical assays to evaluate how well the compound interacts with target proteins. Preliminary findings suggest that halogenated derivatives can modulate enzyme activity or inhibit cancer cell proliferation through specific interactions with cellular targets .
Several compounds share structural similarities with 6-bromo-7-fluorobenzofuran, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-benzofuran | Bromine at position 6 | Anticancer activity against leukemia cells |
| 7-Fluorobenzofuran | Fluorine at position 7 | Potential neuroprotective effects |
| 5-Bromo-7-fluorobenzofuran | Bromine at position 5, Fluorine at 7 | Enhanced cytotoxicity against various cancers |
| 6-Chloro-7-fluorobenzofuran | Chlorine instead of Bromine | Varies; some derivatives show anticancer properties |
The uniqueness of 6-bromo-7-fluorobenzofuran lies in its specific combination of halogen substituents, which not only influences its chemical reactivity but also enhances its biological efficacy compared to other similar compounds. The strategic placement of bromine and fluorine atoms contributes to its selectivity and potency as an anticancer agent, making it a valuable compound in ongoing research efforts.
The synthesis of 6-bromo-7-fluorobenzofuran emerged from advancements in halogenation techniques for benzofuran derivatives. Early methods involved bromination of 7-fluorobenzofuran precursors using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide. Fluorination strategies, including electrophilic substitution or halogen-exchange reactions, were subsequently employed to introduce the fluorine atom. These methods were refined over time to improve yield and purity, with modern protocols often utilizing palladium- or nickel-catalyzed cross-coupling reactions for regioselective functionalization.
The compound 6-Bromo-7-fluorobenzofuran follows the systematic nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The official IUPAC name is 6-bromo-7-fluorobenzofuran [1] [2]. This nomenclature system designates the benzofuran core structure with positional numbering that identifies the specific locations of halogen substituents.
The benzofuran numbering system begins with the oxygen atom as position 1 in the furan ring, with subsequent carbon atoms numbered sequentially around the bicyclic framework [3]. The bromine atom occupies position 6 and the fluorine atom occupies position 7 on the benzene ring portion of the fused system [1] [2]. This systematic naming approach ensures unambiguous identification of the compound's structural features and substitution pattern.
Alternative nomenclature variations found in chemical databases include "6-bromo-7-fluoro-1-benzofuran" and "benzofuran, 6-bromo-7-fluoro-" [2] [4]. These variations represent equivalent chemical identities using different formatting conventions while maintaining the same structural interpretation.
| Registry Parameter | Value |
|---|---|
| CAS Registry Number | 1427363-07-2 |
| Molecular Formula | C8H4BrFO |
| Molecular Weight | 215.02 g/mol |
| MDL Number | MFCD23705165 |
| Registry Date | Post-2014 |
The CAS Registry entry confirms the molecular formula C8H4BrFO and molecular weight of 215.02 g/mol [1] [5]. The MDL Number MFCD23705165 provides additional cross-referencing capabilities in chemical information systems [1] [2]. This compound represents a relatively recent addition to the CAS Registry, reflecting its emergence in pharmaceutical and materials research applications.
6-Bromo-7-fluorobenzofuran belongs to the benzofuran class of heterocyclic compounds, which feature a fused benzene and furan ring system [3] [6]. Benzofurans are classified as bicyclic aromatic heterocycles containing one oxygen atom as the heteroatom in the five-membered furan ring [7] [8].
The compound fits within the broader classification hierarchy of heterocyclic compounds as follows:
Primary Classification: Aromatic heterocyclic compounds - compounds containing heteroatoms (non-carbon atoms) within a cyclic aromatic system [7] [6].
Secondary Classification: Benzofuran derivatives - compounds containing a fused benzene-furan ring system where the benzene ring is ortho- or peri-condensed with the furan ring [3] [9].
Tertiary Classification: Halogenated benzofurans - benzofuran derivatives containing one or more halogen substituents on the aromatic ring system [3].
Benzofurans are considered privileged scaffolds in medicinal chemistry due to their occurrence in numerous natural products and their diverse biological activities [3] [10]. The presence of electron-withdrawing halogen substituents (bromine and fluorine) significantly influences the electronic properties and reactivity patterns of the benzofuran core [11] [12].
The International Chemical Identifier (InChI) code for 6-Bromo-7-fluorobenzofuran is InChI=1S/C8H4BrFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H [1] [2]. This standardized representation provides a unique, machine-readable description of the molecular structure that can be universally interpreted across different chemical software platforms [13] [14].
The InChI Key, a fixed-length hash representation of the InChI code, is DDNFNBKKCMLAML-UHFFFAOYSA-N [1] [2]. This compressed identifier facilitates efficient database searches and molecular matching operations [13] [14].
The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is C1=CC(=C(C2=C1C=CO2)F)Br [1] [15]. Alternative canonical SMILES representations include BrC1=CC=C2C=COC2=C1F [4]. SMILES notation provides a linear text format that encodes molecular structure information in a compact, human-readable format [13] [16].
| Identifier Type | Value |
|---|---|
| InChI Code | InChI=1S/C8H4BrFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
| InChI Key | DDNFNBKKCMLAML-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=C(C2=C1C=CO2)F)Br |
| Canonical SMILES | BrC1=CC=C2C=COC2=C1F |
Molecular fingerprinting represents a critical component of structural identification for heterocyclic compounds like 6-Bromo-7-fluorobenzofuran. Multiple fingerprinting approaches are employed to characterize and search chemical databases for structurally similar compounds [17] [18].
Substructure Fingerprints: These methods encode the presence or absence of predefined structural motifs within the compound [17] [18]. For 6-Bromo-7-fluorobenzofuran, key substructural features include the benzofuran core, halogen substituents, and aromatic ring patterns. MACCS structural keys and PubChem fingerprints represent common implementations of this approach [18].
Circular Fingerprints: Extended Connectivity Fingerprints (ECFP) and related algorithms generate molecular representations by iteratively expanding around each atom to capture local chemical environments [17] [18]. These methods effectively encode the unique structural features of the benzofuran scaffold and halogen substitution patterns.
Atom-Pair Fingerprints: These fingerprints characterize molecular shape and connectivity by encoding pairs of atoms and their topological distances [17]. The MAP4 (MinHashed Atom-Pair fingerprint up to four bonds) method represents a recent advancement that combines atom-pair concepts with circular substructure information [17].
String-Based Fingerprints: Methods such as LINGO and MinHashed fingerprints (MHFP) operate directly on SMILES string representations to generate molecular descriptors [17] [18]. These approaches fragment the SMILES string into substrings that represent structural motifs.
| Fingerprint Method | Application | Key Features |
|---|---|---|
| MACCS Keys | Substructure identification | 166 predefined structural patterns |
| ECFP4 | Similarity searching | Circular neighborhoods, radius 2 |
| MAP4 | Universal fingerprint | Atom-pair with circular substructures |
| MHFP6 | MinHashed representation | SMILES-based, locality sensitive hashing |